

An In-depth Technical Guide to the Physical Characteristics of 1-Nonadecene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Nonadecene

Cat. No.: B090666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **1-Nonadecene**, an unbranched, nineteen-carbon alpha-olefin.^{[1][2]} The information presented herein is intended to support research, development, and quality control activities involving this long-chain alkene. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of key physical properties are provided.

Core Physical and Chemical Properties

1-Nonadecene is a colorless liquid at room temperature with the molecular formula C₁₉H₃₈.^[1] ^[2] It is classified as a long-chain fatty alkene and is insoluble in water but soluble in organic solvents such as alcohol.^{[2][3]}

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₃₈	[1] [2]
Molecular Weight	266.51 g/mol	[4]
Melting Point	23 °C (lit.)	[1] [3] [4] [5] [6]
Boiling Point	329 °C at 760 mmHg (lit.)	[3] [5]
181 °C at 10 mmHg	[3]	
Density	0.79 g/mL at 25 °C (lit.)	[4]
0.792 g/mL	[5]	
Water Solubility	3.989e-005 mg/L at 25 °C (est.)	[3]
Solubility in Organic Solvents	Soluble in alcohol	[3]
Vapor Pressure	0.000038 mmHg at 25 °C	[3]
Flash Point	>230 °F (>110 °C)	

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **1-Nonadecene**. These protocols are adapted from standard laboratory procedures for long-chain alkenes.

Determination of Melting Point

The melting point of **1-Nonadecene** can be determined using the capillary tube method with a melting point apparatus.[\[7\]](#)[\[8\]](#)

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- **1-Nonadecene** sample (solidified)
- Mortar and pestle (if sample needs to be pulverized)
- Thermometer calibrated to a traceable standard

Procedure:

- Sample Preparation: If the **1-Nonadecene** sample is liquid at room temperature, it must first be cooled to below its melting point (23 °C) to solidify. A small amount of the solidified sample is placed in a mortar and gently pulverized into a fine powder.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. The sample height in the tube should be approximately 2-3 mm.[7]
- Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound like **1-Nonadecene**, this range should be narrow.

Determination of Boiling Point

Due to its high boiling point at atmospheric pressure, the boiling point of **1-Nonadecene** is often determined under reduced pressure (vacuum) to prevent decomposition. The Thiele tube method is suitable for this determination.[9]

Apparatus and Materials:

- Thiele tube
- Heat-resistant oil (e.g., mineral oil)
- Small test tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Apparatus for vacuum distillation (if determining boiling point at reduced pressure)

Procedure:

- Sample Preparation: A small amount of **1-Nonadecene** (a few milliliters) is placed into the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.
- Apparatus Setup: The test tube is attached to the thermometer, and this assembly is placed in the Thiele tube containing the heating oil.
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the apparatus is allowed to cool slowly.
- Boiling Point Determination: The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at the measured atmospheric pressure. For determination under vacuum, the entire apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling point.

Determination of Density

The density of liquid **1-Nonadecene** can be determined using a pycnometer or a graduated cylinder and a balance.[\[10\]](#)

Apparatus and Materials:

- Pycnometer (specific gravity bottle) or a 10 mL graduated cylinder
- Analytical balance

- **1-Nonadecene** sample (liquid)
- Water bath for temperature control (25 °C)

Procedure (using a graduated cylinder):

- Mass of Empty Cylinder: The mass of a clean, dry 10 mL graduated cylinder is accurately measured on an analytical balance.
- Volume of Sample: A known volume of liquid **1-Nonadecene** (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- Mass of Cylinder and Sample: The mass of the graduated cylinder containing the **1-Nonadecene** is measured.
- Calculation: The mass of the **1-Nonadecene** is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the sample. The density is then calculated using the formula: Density = Mass / Volume. For higher accuracy, a pycnometer should be used, and the procedure should be repeated multiple times to obtain an average value.

Determination of Solubility

The solubility of **1-Nonadecene** in various organic solvents can be determined by the saturation method.

Apparatus and Materials:

- Test tubes with stoppers
- A selection of organic solvents (e.g., ethanol, acetone, hexane)
- **1-Nonadecene** sample
- Vortex mixer
- Water bath with temperature control
- Analytical balance

Procedure:

- Sample Preparation: A known volume of the selected organic solvent is placed in a test tube.
- Saturation: Small, accurately weighed amounts of **1-Nonadecene** are added incrementally to the solvent. After each addition, the test tube is stoppered and vortexed to facilitate dissolution. The solution is allowed to equilibrate at a constant temperature in a water bath.
- Observation: The additions continue until a slight excess of undissolved **1-Nonadecene** remains, indicating a saturated solution.
- Calculation: The total mass of **1-Nonadecene** that dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in g/100 mL or g/L at the specified temperature.

Mandatory Visualization

The physical characteristics of **1-Nonadecene** are quantitative data points and do not involve signaling pathways, complex experimental workflows, or intricate logical relationships that would be appropriately represented by a Graphviz diagram. A tabular format, as used in this guide, is the clearest and most effective method for presenting this type of information for easy comparison and reference by researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Nonadecene | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18435-45-5: 1-Nonadecene | CymitQuimica [cymitquimica.com]
- 3. 1-nonadecene, 18435-45-5 [thegoodscentscompany.com]
- 4. 1-NONADECENE | 18435-45-5 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Nonadecene | CAS#:18435-45-5 | Chemsoc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 1-Nonadecene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090666#physical-characteristics-of-1-nonadecene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com